molecular formula C17H23N3O4 B11019612 2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3-methylbutyl)acetamide

2-(6,7-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-(3-methylbutyl)acetamide

Cat. No.: B11019612
M. Wt: 333.4 g/mol
InChI Key: PLOIRHYTWTZKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a phthalazinone core, which is often associated with bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxylation can be performed using methanol and a suitable catalyst.

    Acylation: The acetyl group can be introduced via acylation reactions using acetic anhydride or acetyl chloride.

    Amidation: The final step involves the formation of the amide bond, typically through the reaction of the acylated intermediate with 3-methylbutylamine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions could target the carbonyl group in the phthalazinone core, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include hydroxylated, carbonylated, or alkylated derivatives of the original compound.

Scientific Research Applications

2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Methoxy-Substituted Aromatics: Compounds with methoxy groups on aromatic rings.

    Amides: Compounds with similar amide functional groups.

Uniqueness

The uniqueness of 2-(6,7-DIMETHOXY-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-(3-METHYLBUTYL)ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C17H23N3O4

Molecular Weight

333.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-1-oxophthalazin-2-yl)-N-(3-methylbutyl)acetamide

InChI

InChI=1S/C17H23N3O4/c1-11(2)5-6-18-16(21)10-20-17(22)13-8-15(24-4)14(23-3)7-12(13)9-19-20/h7-9,11H,5-6,10H2,1-4H3,(H,18,21)

InChI Key

PLOIRHYTWTZKPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CN1C(=O)C2=CC(=C(C=C2C=N1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.